molecular formula C8H14N2O3 B2631237 (4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine-1-carboxamide CAS No. 2408937-39-1

(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine-1-carboxamide

Cat. No.: B2631237
CAS No.: 2408937-39-1
M. Wt: 186.211
InChI Key: IQXIIDBEBHSOSA-NKWVEPMBSA-N
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Description

(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine-1-carboxamide, also known as HPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

One study presented a one-pot synthesis of 3,4,4a,5,8,8a-hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives, highlighting a key electrophilic interaction and stereoselective formation of bicyclic heterocycles (Kumar et al., 2011). Another research focused on the synthesis and crystal structure of a compound with antibacterial potential, (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, introducing a new class of pyranopyrans (Greene et al., 2020).

Medicinal Chemistry Applications

Research into the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing the pyranopyridine moiety and related compounds explores their potential hypertensive activity (Kumar & Mashelker, 2007). Another study elaborates on the anticancer activity of newly synthesized pyrano[2,3-d][1,2,3]triazine derivatives, using a specific synthon, indicating their promising role in cancer therapy (Ouf et al., 2014).

Synthetic Methodologies and Applications

Metal-catalyzed cyclizations to pyran and oxazine derivatives are crucial for synthesizing dihydropyran and dihydro-1,4-oxazine derivatives from acyclic precursors, highlighting their importance in creating biologically active compounds (Varela & Saá, 2016). Another exploration in chemical space, "Heteroaromatic Rings of the Future," discusses the synthesis of unconquered bicyclic heteroaromatic rings with potential medicinal interest, underscoring the ongoing exploration and expansion of chemical diversity (Thorimbert et al., 2018).

Properties

IUPAC Name

(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c9-8(11)10-2-4-13-7-5-12-3-1-6(7)10/h6-7H,1-5H2,(H2,9,11)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXIIDBEBHSOSA-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1N(CCO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]2[C@H]1N(CCO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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